(Nitromethyl)cycloheptane

Description

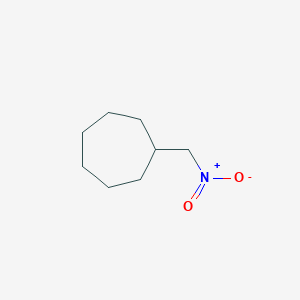

(Nitromethyl)cycloheptane is a nitroalkane derivative featuring a cycloheptane ring substituted with a nitromethyl group (-CH₂NO₂). The molecular formula is likely C₈H₁₃NO₂ (cycloheptane: C₇H₁₄ + nitromethyl: CH₂NO₂), with an estimated molecular weight of 157.2 g/mol (based on cycloheptane derivatives in and nitromethyl radical data in ). The nitro group confers significant electrophilicity to the molecule, enhancing its reactivity in hydrogen-bonding and redox interactions .

Potential applications include medicinal chemistry, where cycloheptane moieties are valued for metabolic stability (e.g., epoxykynin’s use as an inhibitor in ) . However, synthetic routes and biological activity data specific to this compound remain uncharacterized in the literature reviewed.

Properties

CAS No. |

88064-55-5 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

nitromethylcycloheptane |

InChI |

InChI=1S/C8H15NO2/c10-9(11)7-8-5-3-1-2-4-6-8/h8H,1-7H2 |

InChI Key |

JBGAUEXKEXCFOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Nitromethyl)cycloheptane typically involves the nitration of cycloheptane derivatives. One common method is the reaction of cycloheptanone with nitromethane in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate nitro alcohol, which is then dehydrated to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: (Nitromethyl)cycloheptane can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro group can also participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines

Substitution: Depending on the nucleophile, products can include halides, alcohols, and other functionalized cycloheptane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Nitromethyl)cycloheptane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology and Medicine

While specific biological and medicinal applications of this compound are not well-documented, nitro compounds in general are known for their potential use in pharmaceuticals. They can serve as intermediates in the synthesis of biologically active compounds.

Industry

In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of other chemicals. Its reactivity makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of (Nitromethyl)cycloheptane primarily involves the reactivity of the nitro group. In reduction reactions, the nitro group is converted to an amine group through a series of electron transfer steps. This process often involves the formation of nitroso and hydroxylamine intermediates . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Reactivity and Electronic Effects

- Electrophilicity: The nitromethyl group in this compound exhibits a p+ value of -1.5 (inferred from nitromethyl radical comparisons in ), making it less electrophilic than nitromethane (-2.3) but more than carboxymethyl radicals.

- This compound’s nitro group may similarly engage in hydrogen bonding or redox reactions .

Metabolic and Pharmacokinetic Profiles

- Cycloheptane Derivatives : Cycloheptane-containing compounds like epoxykynin demonstrate improved metabolic stability compared to adamantane derivatives, attributed to their hydrophobic ring structure . This compound’s cycloheptane backbone may similarly resist oxidative degradation.

- Nitro Group Impact : The nitro group could compromise metabolic stability due to susceptibility to reduction (e.g., forming toxic metabolites). This contrasts with urea-based inhibitors in , where amides enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.